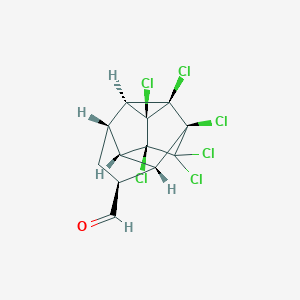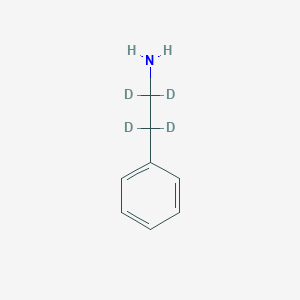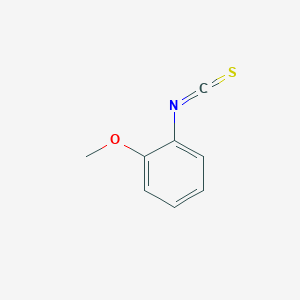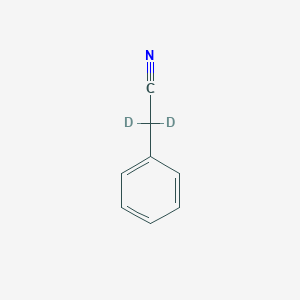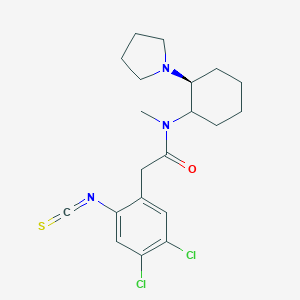
Uphit
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications. In
Mécanisme D'action
The mechanism of action of Uphit is not fully understood, but it is believed to act on various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation and cell growth. Uphit has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Effets Biochimiques Et Physiologiques
Uphit has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation. Uphit has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Uphit has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Uphit has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Its wide range of biochemical and physiological effects makes it a versatile compound that can be used for various applications. However, Uphit also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. Additionally, Uphit has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Orientations Futures
Despite the limitations, Uphit has several potential future directions for research. Its ability to modulate the immune system makes it a promising candidate for the treatment of autoimmune diseases. Additionally, its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of Uphit and its effects in different cell types. Clinical trials are also needed to evaluate its potential for therapeutic applications.
Conclusion
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its ability to modulate the immune system, inhibit cancer cell growth, and have neuroprotective properties make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and evaluate its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of Uphit involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions have been optimized to achieve high yields. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Uphit has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. Its ability to modulate the immune system has also been investigated, making it a potential candidate for autoimmune diseases. Additionally, Uphit has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Propriétés
Numéro CAS |
122407-13-0 |
|---|---|
Nom du produit |
Uphit |
Formule moléculaire |
C20H25Cl2N3OS |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
Clé InChI |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
SMILES isomérique |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES canonique |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Synonymes |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



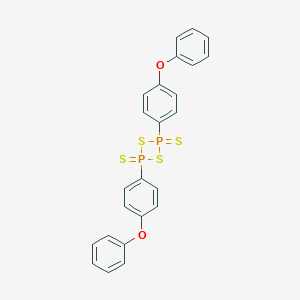
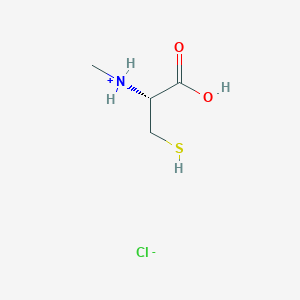
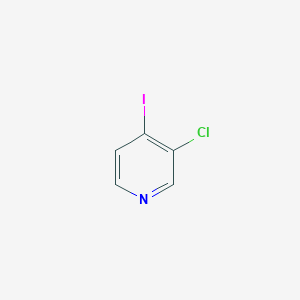
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)


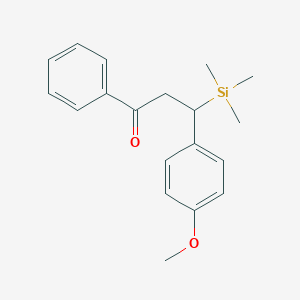
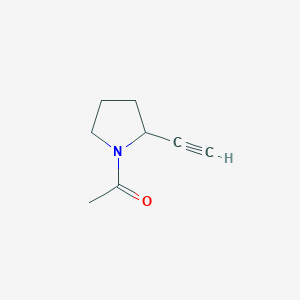
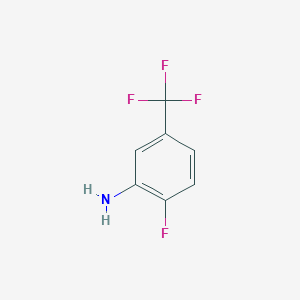
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
